Bimesityl

Übersicht

Beschreibung

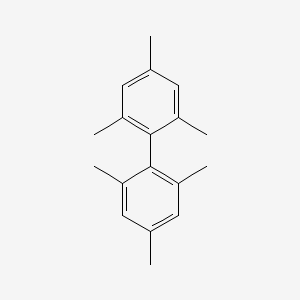

Bimesityl is a chemical compound with the molecular formula C18H22 . It is also known as 2,2’,4,4’,6,6’-Hexamethylbiphenyl .

Synthesis Analysis

The synthesis of this compound involves the oxidative coupling reaction of Mesitylene . This process is facilitated by a metastructured electrocatalyst comprised of a carbonaceous scaffold coated with Pd derived from a Zeolitic Imidazole Framework .

Molecular Structure Analysis

This compound has a total of 41 bonds, including 19 non-H bonds, 12 multiple bonds, 1 rotatable bond, 12 aromatic bonds, and 2 six-membered rings . The average mass of this compound is 238.367 Da .

Chemical Reactions Analysis

This compound is involved in the electrocatalytic oxidative coupling of Mesitylene . The process is selective, allowing only this compound formation and restricting any larger-sized by-product .

Physical And Chemical Properties Analysis

This compound has a density of 0.9±0.1 g/cm3, a boiling point of 298.9±35.0 °C at 760 mmHg, and a flash point of 137.2±16.7 °C . It has a molar refractivity of 79.8±0.3 cm3, a polar surface area of 0 Å2, and a molar volume of 252.4±3.0 cm3 .

Wissenschaftliche Forschungsanwendungen

Elektrokatalyse

Bimesityl: spielt eine Rolle bei der elektrokatalytischen oxidativen Kupplung von Mesitylen. Dieser Prozess ist bedeutend in industriellen Verfahren wie der Elektrohydrodimerisierung von Acrylnitril, der anodischen Substitution und Addition sowie der Elektrolyse von heterocyclischen Verbindungen . Die Verwendung von Kohlenstoff, der aus dem zeolithischen Imidazol-Gerüst (ZIF) gewonnen und mit Palladium (Pd) beschichtet ist, hat gezeigt, dass die Selektivität für die Bildung von this compound erhöht wird, was das Potenzial von this compound zur Verbesserung elektrokatalytischer Prozesse demonstriert .

Kovalente Organische Gerüste (COFs)

Bei der Konstruktion von dreidimensionalen COFs werden this compound-Derivate wie 3,3′,5,5′-Tetrakis(4-formylphenyl)this compound (TFBM) als tetraedrische Bausteine verwendet. Diese Gerüste haben einzigartige poröse Eigenschaften und eine hervorragende Leistung im Vergleich zu zweidimensionalen Gerüsten, wodurch sie sich für Anwendungen in Adsorption, Trennung und Katalyse eignen .

Ionische Poröse Organische Polymere

This compound-basierte Verbindungen wie 3,3’5,5’-Tetrakis(brommethyl)this compound (TMBB) werden bei der Synthese von ionischen porösen organischen Polymeren (IPOPs) verwendet. Diese Polymere finden Anwendungen in Bereichen wie Gasspeicherung, Trennung und als Katalysatoren in verschiedenen chemischen Reaktionen .

Zukünftige Richtungen

The future directions for Bimesityl could involve further exploration of its synthesis, self-assembly techniques, and potential biomedical applications . This includes simplifying the design and synthetic process, streamlining and standardizing the self-assembly procedure, and broadening the horizon of potential applications .

Wirkmechanismus

Target of Action

Bimesityl is primarily involved in the electrocatalytic oxidative coupling of mesitylene . The primary target of this compound is the mesitylene molecule, a hydrocarbon compound. The role of this compound is to facilitate the coupling of two mesitylene molecules in an electrocatalytic process .

Mode of Action

This compound is formed through the oxidative coupling of two mesitylene molecules . This process is facilitated by an electrocatalyst, which provides the necessary conditions for the reaction to occur. The electrocatalyst used in this process is a carbonaceous scaffold coated with palladium (Pd), derived from a zeolitic imidazole framework (ZIF) . The electrocatalyst provides both electronic conductivity and structural selectivity, allowing for the selective formation of this compound .

Biochemical Pathways

The formation of this compound from mesitylene involves the oxidative coupling of two mesitylene molecules . This process is part of the broader field of electrocatalysis, which plays a vital role in various industrial processes

Pharmacokinetics

The formation of this compound from mesitylene is facilitated by an electrocatalyst, suggesting that the process is highly controlled and selective .

Result of Action

The result of the action of this compound is the selective conversion of mesitylene to this compound . The electrocatalyst used in this process shows a high selectivity for this compound, producing it at a rate approximately 18 times higher than a planar Pd film electrocatalyst . This demonstrates the effectiveness of the electrocatalyst and the potential of the proposed approach .

Action Environment

The action of this compound is influenced by the environment in which the reaction takes place. The electrocatalytic oxidative coupling of mesitylene to this compound is facilitated by an electrocatalyst, which is a carbonaceous scaffold coated with Pd . The effectiveness of the electrocatalyst is dependent on its size and shape selectivity, which can be influenced by environmental factors . .

Eigenschaften

IUPAC Name |

1,3,5-trimethyl-2-(2,4,6-trimethylphenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22/c1-11-7-13(3)17(14(4)8-11)18-15(5)9-12(2)10-16(18)6/h7-10H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWPWAQJHDDRCKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)C2=C(C=C(C=C2C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00963282 | |

| Record name | 2,2',4,4',6,6'-Hexamethyl-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00963282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4482-03-5 | |

| Record name | Bimesityl | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17529 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2',4,4',6,6'-Hexamethyl-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00963282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Acetamide, N-[3-[bis[2-(acetyloxy)ethyl]amino]-4-ethoxyphenyl]-](/img/structure/B1605769.png)